molecular formula C15H23ClN2O B6462177 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 2548992-72-7

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride

Cat. No. B6462177
CAS RN: 2548992-72-7
M. Wt: 282.81 g/mol
InChI Key: KZELWWFGDAAAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride, also known as 4-AM-PPP, is an organic compound that belongs to the family of pyrrolidinones. It has a wide range of applications in organic synthesis, chemical biology, and drug discovery. 4-AM-PPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. In addition, 4-AM-PPP is used as an intermediate in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants.

Mechanism of Action

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is an organic compound that belongs to the family of pyrrolidinones. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. The mechanism of action of 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is not well understood, but it is believed to act as an agonist at the μ-opioid receptor. It is thought to bind to the receptor and activate it, leading to the release of various neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been shown to have neuroprotective effects, as well as anti-cancer and anti-tumor effects. It has also been shown to have anticonvulsant and anxiolytic effects. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been shown to have anti-nociceptive and anti-allodynic effects.

Advantages and Limitations for Lab Experiments

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It has several advantages for laboratory experiments, such as its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use in laboratory experiments, such as its instability in acidic and basic solutions, and its low solubility in water.

Future Directions

The potential applications of 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride are numerous and are continuously being explored. Some possible future directions for 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride include its use as a starting material for the synthesis of various compounds, as well as its use in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and quinolines. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the synthesis of various biochemicals, such as hormones and neurotransmitters. Finally, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Synthesis Methods

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 4-aminomethyl-2-methylpyrrolidine with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction proceeds with the formation of a quaternary ammonium salt, which is then hydrolyzed to give 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride. Another method involves the reaction of 4-aminomethyl-2-methylpyrrolidine with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds with the formation of a quaternary ammonium salt, which is then hydrolyzed to give 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride.

Scientific Research Applications

4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. It has been used in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been used in the synthesis of various compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and quinolines. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been used in the synthesis of various biochemicals, such as hormones and neurotransmitters.

properties

IUPAC Name

4-(aminomethyl)-1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-11(2)14-5-3-12(4-6-14)9-17-10-13(8-16)7-15(17)18;/h3-6,11,13H,7-10,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZELWWFGDAAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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